2-Chloro-1-propyl-1H-indole-3-carbaldehyde
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Description
2-Chloro-1-propyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds:
- The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols led to the formation of new heterocyclic compounds, specifically triazolo(thiadiazepino)indoles. These compounds' structures were confirmed through X-ray diffraction methods, indicating their potential in various synthetic applications (Vikrishchuk et al., 2019).
Formation of Pyrimido[1,2-a]indoles:
- A study demonstrated that reactions of 2-chloro-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with aromatic amines resulted in hydrochlorides of pyrimido[1,2-a]indole derivatives. The structural details were confirmed through X-ray crystal analysis, showing the compound's role in the synthesis of complex indole derivatives (Suzdalev et al., 2013).
Cycloisomerization Processes:
- Gold-catalyzed cycloisomerizations of certain indole derivatives have been shown to effectively produce 1H-indole-2-carbaldehydes. The study highlighted the simplicity and efficiency of this method for a wide range of substrates, suggesting its potential in organic synthesis (Kothandaraman et al., 2011).
Synthesis of Palladacycles:
- Research on the synthesis of palladacycles with an indole core revealed the potential of 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde in forming Schiff bases and subsequent complex formation with palladium. This has implications in catalyst design and synthesis (Singh et al., 2017).
Green Synthesis Methods:
- A study focused on the green synthesis of knoevenagel condensed products of indole-3-carbaldehydes, highlighting the environmentally friendly and efficient method for preparing these compounds (Madan, 2020).
Antibacterial Activity:
- Indole-3-carbaldehyde semicarbazone derivatives have been synthesized and evaluated for their antibacterial activities. This study indicates the potential biomedical applications of these compounds (Carrasco et al., 2020).
Properties
IUPAC Name |
2-chloro-1-propylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-7-14-11-6-4-3-5-9(11)10(8-15)12(14)13/h3-6,8H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIIGBYRIXUET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313247 |
Source
|
Record name | 2-Chloro-1-propyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64788-55-2 |
Source
|
Record name | NSC268303 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-propyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.